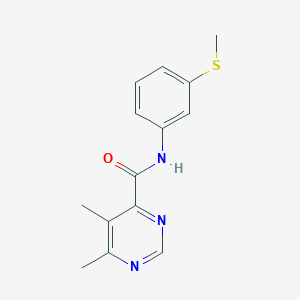
2-amino-N-(4-sulfamoylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-amino-N-(4-sulfamoylphenyl)acetamide” is a chemical compound . It is also known as “N-(4-Sulfamoylphenyl)acetamide” and "2-Cyano-N-(4-sulfamoylphenyl)acetamide" .
Synthesis Analysis
The synthesis of “2-amino-N-(4-sulfamoylphenyl)acetamide” involves several steps. The intermediate compound “2-chloro-N-(4-sulfamoylphenyl)acetamide” is synthesized by acylation of “4-aminosulfanilamide”. The chemical structure is confirmed by spectral analysis .Molecular Structure Analysis
The molecular structure of “2-amino-N-(4-sulfamoylphenyl)acetamide” is elucidated by 1H NMR, 13C NMR, and HRMS . The proton of the amide shows a singlet peak at δ 10.68 ppm, the protons of the amine group on the sulfanilamide show a broad singlet at δ 7.28 ppm .Chemical Reactions Analysis
The chemical reactivity and reactions of this class of compounds, to obtain biologically active novel heterocyclic moieties, is described . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
2-amino-N-(4-sulfamoylphenyl)acetamide has been explored as a synthon in heterocyclic synthesis. It serves as a building block for polyfunctionalized heterocyclic compounds, which are pivotal in drug development and various chemical processes. The synthesis and reactions of this compound demonstrate its versatility and reactivity, highlighting its significance in the synthesis of complex molecular structures (Gouda, 2014).
Cytotoxic Activity Research
This compound has been used in the synthesis of novel sulfonamide derivatives, which were tested for their cytotoxic activity against cancer cell lines. The ability to synthesize various derivatives from this compound underlines its utility in the development of potential anticancer drugs (Ghorab et al., 2015).
Antimicrobial Studies
2-amino-N-(4-sulfamoylphenyl)acetamide is an integral part of the synthesis of new heterocyclic compounds that incorporate the sulfamoyl moiety, which are explored for their antimicrobial properties. These studies contribute to the search for new antimicrobial agents, a crucial area in medical research (Darwish et al., 2014).
Antitumor Activity Investigation
The compound is used in the synthesis of acetamide, pyrrole, and pyrrolopyrimidine derivatives, among others, to evaluate their antitumor activity. This highlights its role in discovering new compounds with potential therapeutic applications in oncology (Alqasoumi et al., 2009).
Anti-inflammatory Research
2-amino-N-(4-sulfamoylphenyl)acetamide serves as a key intermediate in the synthesis of hydrazones and pyrazole derivatives, which have been tested for their anti-inflammatory activities. Such research is essential for developing new anti-inflammatory drugs (Mohammed & Nissan, 2014).
Wirkmechanismus
Sulfonamide derivatives, such as “2-amino-N-(4-sulfamoylphenyl)acetamide”, exhibit antimicrobial and antitumor activities through a wide range of mechanisms, such as cell cycle arrest in the G1 phase, inhibition of carbonic anhydrase (CA), matrix metalloproteinase (MMPs), NADH oxidase, cyclin-dependent kinase (CDK), methionine aminopeptidases (MetAPs), histone deacetylases (HDACs), binding to β-Tubulin, and disruption of microtubule assembly .
Eigenschaften
IUPAC Name |
2-amino-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5,9H2,(H,11,12)(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUMCOCKSWWEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(4-sulfamoylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2859104.png)
![3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2859106.png)

![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2859108.png)



![N-benzyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2859115.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide](/img/structure/B2859118.png)
![2-[[(1R,2R)-2-Hydroxycyclobutyl]amino]pyridine-4-carbonitrile](/img/structure/B2859121.png)

![2-[(9-Ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid](/img/structure/B2859124.png)